molecular formula C6H8ClN3 B11919292 3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B11919292
M. Wt: 157.60 g/mol
InChI Key: OFXOAQQAPRGSNH-UHFFFAOYSA-N
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Description

3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chlorine atom at the 3-position and the tetrahydro configuration adds to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can be achieved through various methods. One common approach involves the reaction of 1,3-diketones with hydrazines to form pyrazoles, which are then fused with pyridine derivatives under acidic conditions . Another method includes the use of preformed pyrazole and pyridine rings, which are then subjected to cyclization reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as amorphous carbon-supported sulfonic acid, has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridines, which can have different functional groups attached to the core structure .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom at the 3-position and the tetrahydro configuration makes 3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine unique. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C6H8ClN3/c7-6-4-3-8-2-1-5(4)9-10-6/h8H,1-3H2,(H,9,10)

InChI Key

OFXOAQQAPRGSNH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NN=C2Cl

Origin of Product

United States

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